molecular formula C23H25N3O5S B2523593 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE CAS No. 851127-46-3

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE

Cat. No.: B2523593
CAS No.: 851127-46-3
M. Wt: 455.53
InChI Key: GPIFSWBWZFWOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis .

Preparation Methods

The synthesis of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE can be achieved through a multi-step process involving various reaction conditions. One common method involves the solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The pyrazole ring structure is known to interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-15-21(32-19-9-7-6-8-18(19)26(28)29)22(25(24-15)23(2,3)4)31-20(27)14-16-10-12-17(30-5)13-11-16/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFSWBWZFWOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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